molecular formula C16H14BrNO B5179704 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5179704
M. Wt: 316.19 g/mol
InChI Key: WCQRUHHDHRDHFH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as BRD-7929, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has demonstrated that 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism of Action

3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a small molecule inhibitor of bromodomain-containing proteins, which play a critical role in the regulation of gene expression. Specifically, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one targets the bromodomain of the BET family of proteins, which are involved in the regulation of oncogenes and inflammatory genes. By inhibiting the activity of these proteins, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can alter gene expression and cellular function.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammatory cells, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. In neurological cells, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can improve synaptic plasticity and memory formation, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one for lab experiments is its high degree of potency and selectivity, which allows for precise targeting of specific proteins and pathways. Additionally, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its potential toxicity, which must be carefully monitored in in vitro and in vivo experiments.

Future Directions

There are many potential future directions for research on 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins, which could have even greater therapeutic potential. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, as well as its potential applications in other areas of medicine, such as immunology and infectious disease. Finally, clinical trials are needed to determine the safety and efficacy of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves the reaction of 4-bromoaniline and 4-methylacetophenone in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out in a solvent, such as dimethylformamide, under controlled conditions of temperature and pressure. The resulting product is purified through a series of chromatographic techniques to obtain a high degree of purity.

properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-11,18H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQRUHHDHRDHFH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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